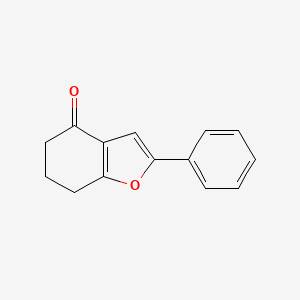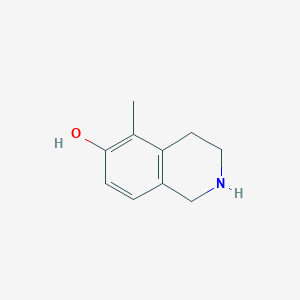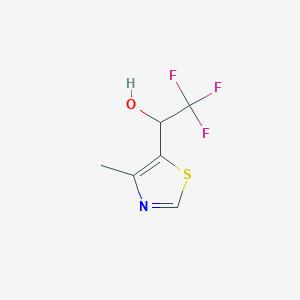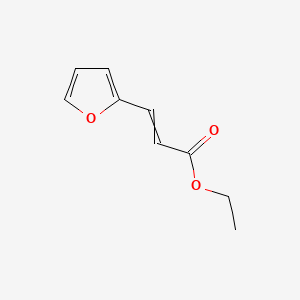
Ethyl 3-(furan-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by its molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . This compound is notable for its furan ring structure, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 3-(furan-2-yl)acrylate can be synthesized through various methods. One common approach involves the esterification of 2-furanacrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of ethyl 2-furanacrylate often involves catalytic hydrogenation of furan derivatives. For instance, the hydrogenation of α-methyl-2-furanpropanol under high pressure of hydrogen over a skeletal Cu-Al catalyst can yield ethyl 2-furanacrylate .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-(furan-2-yl)acrylate undergoes various chemical reactions, including:
Hydrogenation: Reduction of the furan ring to form tetrahydrofuran derivatives.
Hydrogenolysis: Cleavage of C-O bonds in the furan ring, leading to the formation of diols and olefins.
Grignard Reactions: Reaction with Grignard reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Hydrogenation: Typically performed under high hydrogen pressure (50 atm) and elevated temperatures (300°C) using catalysts like Cu-Al or Ni-Al.
Grignard Reactions: Utilizes Grignard reagents such as phenylmagnesium bromide in anhydrous ether.
Major Products:
Hydrogenation: Tetrahydro-2-furanpropanol and heptanediols.
Grignard Reactions: Various substituted furan derivatives.
Applications De Recherche Scientifique
Ethyl 3-(furan-2-yl)acrylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 2-furanacrylate involves its interaction with molecular targets through its furan ring and ester functional group. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding . The exact molecular targets and pathways are still under investigation, but its unique structure allows for diverse biological activities.
Comparaison Avec Des Composés Similaires
Ethyl 3-(furan-2-yl)acrylate can be compared with other furan derivatives such as:
Ethyl 2-fluoroacrylate: Similar in structure but contains a fluorine atom, leading to different reactivity and applications.
2-Furanacrylic acid: The parent acid of ethyl 2-furanacrylate, used in similar synthetic applications.
Tetrahydrofuran: A fully hydrogenated derivative of furan, widely used as a solvent.
Uniqueness: this compound is unique due to its combination of a furan ring and an ester functional group, which imparts distinct chemical reactivity and potential for diverse applications in various fields .
Propriétés
Formule moléculaire |
C9H10O3 |
|---|---|
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
ethyl 3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-2-11-9(10)6-5-8-4-3-7-12-8/h3-7H,2H2,1H3 |
Clé InChI |
MWZBTMXISMOMAE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CC1=CC=CO1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylfuro[3,4-b]pyridine-5,7-dione](/img/structure/B8780876.png)
![6-(Methoxycarbonyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B8780879.png)
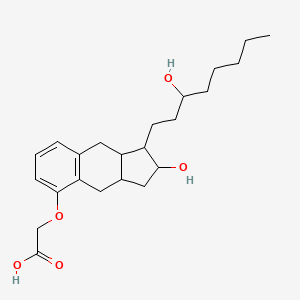
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-hydroxy-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B8780886.png)
![3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B8780888.png)
